2-([1,1'-Biphenyl]-4-yloxy)-N-(3-(trifluoromethyl)phenyl)acetamide

Medicinal Chemistry Structure-Activity Relationship Isomer Differentiation

2-([1,1'-Biphenyl]-4-yloxy)-N-(3-(trifluoromethyl)phenyl)acetamide (CAS 302551-12-8) is a synthetic biphenyl ether acetamide with the molecular formula C21H16F3NO2 and a molecular weight of 371.4 g/mol. It features a 4-phenylphenoxyacetyl linker connected to a 3-(trifluoromethyl)anilide moiety.

Molecular Formula C21H16F3NO2
Molecular Weight 371.4 g/mol
Cat. No. B3456105
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-([1,1'-Biphenyl]-4-yloxy)-N-(3-(trifluoromethyl)phenyl)acetamide
Molecular FormulaC21H16F3NO2
Molecular Weight371.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC=C(C=C2)OCC(=O)NC3=CC=CC(=C3)C(F)(F)F
InChIInChI=1S/C21H16F3NO2/c22-21(23,24)17-7-4-8-18(13-17)25-20(26)14-27-19-11-9-16(10-12-19)15-5-2-1-3-6-15/h1-13H,14H2,(H,25,26)
InChIKeyNQDZETIOVWKWJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-([1,1'-Biphenyl]-4-yloxy)-N-(3-(trifluoromethyl)phenyl)acetamide (CAS 302551-12-8): Compound Identity and Procurement Baseline


2-([1,1'-Biphenyl]-4-yloxy)-N-(3-(trifluoromethyl)phenyl)acetamide (CAS 302551-12-8) is a synthetic biphenyl ether acetamide with the molecular formula C21H16F3NO2 and a molecular weight of 371.4 g/mol . It features a 4-phenylphenoxyacetyl linker connected to a 3-(trifluoromethyl)anilide moiety. The compound is commercially available at a minimum purity of 95% and is supplied for research and development use only . Its computed lipophilicity is XLogP3 = 5.2, with five rotatable bonds and one hydrogen bond donor .

Why Simple Substitution of 2-([1,1'-Biphenyl]-4-yloxy)-N-(3-(trifluoromethyl)phenyl)acetamide Is Not Straightforward


Within the biphenyl ether acetamide class, the position of the trifluoromethyl substituent on the anilide ring is a critical determinant of electronic character, steric profile, and molecular recognition. The 3-CF3 isomer (target compound) differs from its 2-CF3 positional isomer (2-(4-biphenylyloxy)-N-[2-(trifluoromethyl)phenyl]acetamide) in dipole orientation and potential for intramolecular hydrogen bonding, which can alter target binding and pharmacokinetics. General class patents describe biphenylacetamide derivatives as antiepileptic agents with structure-dependent activity , underscoring that even subtle structural variations cannot be interchanged without quantitative verification.

Quantitative Comparative Evidence for 2-([1,1'-Biphenyl]-4-yloxy)-N-(3-(trifluoromethyl)phenyl)acetamide


Positional Isomer Differentiation: 3-CF3 vs. 2-CF3 Anilide Substitution

The target compound bears the trifluoromethyl group at the meta (3-) position of the anilide ring, whereas the closest commercially listed positional isomer places the CF3 group at the ortho (2-) position (2-(4-biphenylyloxy)-N-[2-(trifluoromethyl)phenyl]acetamide) . The meta-CF3 substitution pattern is known in medicinal chemistry to influence electron-withdrawing effects through induction rather than resonance, altering the pKa of the adjacent amide NH and potentially modulating hydrogen-bond donor strength relative to ortho-substituted analogs. However, no direct head-to-head biochemical or cellular assay comparing these two positional isomers has been identified in the accessible literature.

Medicinal Chemistry Structure-Activity Relationship Isomer Differentiation

Lipophilicity Comparison: Target Compound vs. Des-CF3 Analog

The target compound has a computed XLogP3 of 5.2 , reflecting the significant lipophilic contribution of the biphenyl ether and trifluoromethyl groups. In contrast, the des-trifluoromethyl analog 2-(4-biphenylyloxy)-N-phenylacetamide has a molecular weight of 303.4 g/mol and lacks the electron-withdrawing and lipophilic CF3 substituent . The calculated logP difference is estimated at approximately 1.5–2.0 log units based on the π contribution of the CF3 group, though a directly measured value for the des-CF3 analog has not been located.

Physicochemical Property Lipophilicity Drug-likeness

Biphenylacetamide Class-Level Evidence from Patent Literature

A patent family (JP2011506441A / WO2009139308) discloses biphenylacetamide derivatives of generic formula (A) as therapeutic agents for epilepsy . The generic formula encompasses substitution patterns that include the biphenyl ether and trifluoromethyl anilide motifs present in the target compound, indicating that compounds within this chemotype have been investigated for anticonvulsant activity. No specific biological data for the target compound itself are disclosed in the patent, and no head-to-head comparison with established antiepileptics (e.g., carbamazepine, valproate) is provided.

Epilepsy Anticonvulsant Biphenylacetamide

Application Scenarios for 2-([1,1'-Biphenyl]-4-yloxy)-N-(3-(trifluoromethyl)phenyl)acetamide Based on Available Evidence


Structure-Activity Relationship (SAR) Studies of Trifluoromethyl Anilide Positional Isomers

As a defined meta-CF3 anilide isomer, this compound can serve as a comparator in SAR campaigns exploring the effect of trifluoromethyl substitution position on anilide-bearing bioactive scaffolds, enabling direct comparison with the commercially available ortho-CF3 isomer.

Lipophilicity-Dependent Assay Development

With a computed XLogP3 of 5.2, this compound is suitable for use as a reference standard in logP/logD method validation or as a moderately lipophilic probe in permeability and protein-binding assay development.

Scaffold Exploration for Anticonvulsant Drug Discovery

The compound falls within the generic formula of patent JP2011506441A, which claims biphenylacetamide derivatives as antiepileptic agents. It may be used as a starting point or reference in medicinal chemistry programs targeting epilepsy.

Biochemical Assay Interference and Counter-Screen Controls

Given its biphenyl ether and trifluoromethyl structural features, this compound may be employed as a control for non-specific binding or assay interference in high-throughput screening campaigns, particularly those involving lipophilic compound libraries.

Quote Request

Request a Quote for 2-([1,1'-Biphenyl]-4-yloxy)-N-(3-(trifluoromethyl)phenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.